molecular formula C12H16ClN B2992345 N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2187435-43-2

N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B2992345
CAS No.: 2187435-43-2
M. Wt: 209.72
InChI Key: AITWTEHRMKAGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C12H16ClN. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:

    Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of a suitable diene with an alkyne.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Amination: The amine group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylbicyclo[1.1.1]pentan-1-amine: The non-hydrochloride form of the compound.

    Bicyclo[1.1.1]pentane Derivatives: Other derivatives of bicyclo[1.1.1]pentane with different functional groups.

Uniqueness

N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its highly strained bicyclic structure and the presence of both benzyl and amine groups. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-benzylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)9-13-12-6-11(7-12)8-12;/h1-5,11,13H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITWTEHRMKAGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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